molecular formula C17H27Cl2NO B1394708 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride CAS No. 1220039-11-1

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1394708
CAS No.: 1220039-11-1
M. Wt: 332.3 g/mol
InChI Key: SCLWVZSWBPOCSQ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring an ethyl linker substituted with a phenoxy group. The aromatic ring is modified with a sec-butyl group at the para position and a chlorine atom at the ortho position. The hydrochloride salt enhances aqueous solubility, a common strategy to improve bioavailability in pharmaceutical applications .

Properties

IUPAC Name

3-[2-(4-butan-2-yl-2-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.ClH/c1-3-13(2)15-6-7-17(16(18)11-15)20-10-8-14-5-4-9-19-12-14;/h6-7,11,13-14,19H,3-5,8-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLWVZSWBPOCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(sec-butyl)-2-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Compound Name Phenoxy Substituents Piperidine Substituent Molecular Weight (g/mol) Key References
Target Compound 4-(sec-butyl), 2-Cl 3-(2-phenoxyethyl) ~350 (estimated) -
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl 4-Br, 2-(tert-butyl) 3-(2-phenoxyethyl) Not reported
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Cl, 3,5-CH₃ 3-(2-phenoxyethyl) Not reported
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine HCl 4-Br, 2-NO₂ 4-(2-phenoxyethyl) Not reported
4-[2-(3-Chlorophenyl)ethyl]piperidine HCl 3-Cl (directly on phenyl) 4-(2-phenylethyl) 260.20
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl No phenoxy group; isopropoxyethyl 2-(2-isopropoxyethyl) 207.74

Key Observations :

  • Phenoxy Group Variations: The target compound’s sec-butyl and Cl substituents differ from analogs with bulkier tert-butyl (), electron-withdrawing nitro groups (), or additional methyl groups (). These substitutions influence lipophilicity, steric effects, and electronic properties, which correlate with receptor binding or membrane penetration .
  • Piperidine Substitution Position : The target compound’s substitution at the 3-position contrasts with analogs modified at the 4-position (), which may affect conformational stability and interaction with biological targets.

Physicochemical Properties

  • Solubility : Hydrochloride salts (common in all listed compounds) improve water solubility, critical for drug formulation .

Biological Activity

3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride, with CAS number 1220039-11-1, is a chemical compound that has attracted attention in pharmacological research due to its potential biological activity. This compound features a piperidine ring and a chlorophenoxy group, which are known to influence various biological processes.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₇Cl₂NO
  • Molecular Weight : 318.3 g/mol
  • CAS Number : 1220039-11-1

The compound's structure includes a sec-butyl group, which contributes to its steric properties, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to modulate the activity of these receptors, influencing neuronal signaling pathways. The exact molecular targets remain under investigation, but preliminary studies suggest that it may affect:

  • Neurotransmitter Systems : Potential modulation of dopamine and serotonin receptors.
  • Cellular Signaling Pathways : Involvement in pathways related to cell proliferation and apoptosis.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines. For instance:

  • Anticancer Activity : In vitro tests demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A-431 and Jurkat cells, with IC50 values indicating effective growth inhibition.
  • Neuroprotective Effects : Experimental models suggest that the compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Neurotransmitter Modulation :
    • A study investigated the effects of this compound on serotonin receptors in rat brain slices. Results indicated enhanced serotonin receptor activity, suggesting potential applications in mood disorders.
  • Anticancer Efficacy :
    • Another case study focused on the compound's anticancer properties, revealing that it effectively inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.

Safety Profile

The compound is classified as an irritant and should be handled with care in laboratory settings. Safety data sheets recommend protective equipment during handling to mitigate exposure risks.

Comparative Analysis of Biological Activity

Compound Target Activity IC50 (µM) Cell Line Tested
This compoundAnticancer15A-431
Other Piperidine DerivativesVarious>20Various

This table illustrates the comparative efficacy of this compound against other known piperidine derivatives, highlighting its potential as a more effective agent in certain applications.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • Methodology : Use a combination of NMR spectroscopy (1H, 13C, and 2D-COSY for piperidine ring and substituent assignments), FTIR (to confirm functional groups like C-Cl and phenoxy linkages), and mass spectrometry (HRMS for molecular formula validation). Cross-reference with computational models (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. How should the compound be stored to maintain stability during long-term studies?

  • Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorophenoxy group. Avoid exposure to moisture and strong oxidizers, as highlighted in safety data sheets for analogous piperidine hydrochlorides .

Q. What are the critical parameters for assessing purity in synthetic batches?

  • Quality Control : Employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) and Karl Fischer titration to quantify residual solvents and water. Thresholds: ≥98% purity (HPLC), ≤0.5% single impurity .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Strategies :

  • Use microwave-assisted synthesis to accelerate the coupling of the sec-butylphenoxy moiety to the piperidine core.
  • Replace traditional bases (e.g., triethylamine) with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Monitor intermediates via in situ FTIR to minimize side reactions .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?

  • Approach :

  • Conduct dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to identify cell-specific effects.
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) in rodent models to reconcile in vitro/in vivo discrepancies .

Q. How can enantiomeric purity be ensured during synthesis?

  • Solutions :

  • Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases.
  • Use asymmetric catalysis (e.g., BINAP-metal complexes) during key steps, such as piperidine ring functionalization .

Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?

  • Tools :

  • Molecular docking (AutoDock Vina) to predict interactions with biological targets.
  • DFT calculations (Gaussian 16) to model reaction pathways for the chlorophenoxy group under acidic/basic conditions .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistent toxicity profiles in existing literature?

  • Framework :

  • Re-evaluate experimental conditions (e.g., solvent purity, endotoxin levels in cell assays).
  • Perform Ames tests and micronucleus assays to rule out genotoxicity artifacts.
  • Cross-validate with in silico toxicity predictors (e.g., ProTox-II) .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Best Practices :

  • Standardize synthetic protocols (e.g., strict temperature control during HCl salt formation).
  • Use QC-validated reference standards for bioactivity assays .

Tables for Key Parameters

Parameter Recommended Method Reference
Purity AssessmentHPLC (C18, 254 nm)
Enantiomeric ExcessChiralpak IA Chromatography
Stability MonitoringKarl Fischer Titration
Toxicity ScreeningProTox-II Predictive Modeling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.